molecular formula C13H17NO4 B1334088 n-Boc-5-methylanthranilic acid CAS No. 669713-60-4

n-Boc-5-methylanthranilic acid

Cat. No.: B1334088
CAS No.: 669713-60-4
M. Wt: 251.28 g/mol
InChI Key: FQMHARFGTWUWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Boc-5-methylanthranilic acid: is a chemical compound with the molecular formula C13H17NO4 . It is a derivative of anthranilic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a methyl group is attached to the benzene ring. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Boc-5-methylanthranilic acid typically involves the protection of the amino group of 5-methylanthranilic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: n-Boc-5-methylanthranilic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA) to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2).

Major Products Formed:

    Oxidation: 5-methyl-2-(tert-butoxycarbonylamino)benzoic acid.

    Reduction: 5-methyl-2-(tert-butoxycarbonylamino)benzyl alcohol.

    Substitution: 5-methylanthranilic acid.

Scientific Research Applications

n-Boc-5-methylanthranilic acid is extensively used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including peptides and proteins.

    Biology: It is used in the study of enzyme-substrate interactions and protein folding.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    n-Boc-anthranilic acid: Similar structure but without the methyl group on the benzene ring.

    n-Boc-4-methylanthranilic acid: Similar structure but with the methyl group at the 4-position instead of the 5-position.

    n-Boc-3-methylanthranilic acid: Similar structure but with the methyl group at the 3-position instead of the 5-position.

Uniqueness: n-Boc-5-methylanthranilic acid is unique due to the specific positioning of the methyl group at the 5-position, which can influence its reactivity and the steric effects in chemical reactions. This unique structure can be advantageous in certain synthetic applications where specific spatial arrangements are required .

Properties

IUPAC Name

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8-5-6-10(9(7-8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMHARFGTWUWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373779
Record name n-boc-5-methylanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-60-4
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-boc-5-methylanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.